Product packaging for 2-t-Butyldimethylsilyloxyfuran(Cat. No.:)

2-t-Butyldimethylsilyloxyfuran

Cat. No.: B8457807
M. Wt: 198.33 g/mol
InChI Key: VZKCPEKKWNJCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-t-Butyldimethylsilyloxyfuran is a furan derivative with the molecular formula C10H18O2Si and is characterized by a tert-butyldimethylsilyl (TBS) protecting group on the furan oxygen . This functional group is a cornerstone in modern synthetic organic chemistry, serving to protect reactive hydroxyl groups during complex multi-step reactions . As a synthetic intermediate, its primary research value lies in its application in total synthesis and method development. The TBS group effectively masks the furan oxygen, allowing for selective chemical modifications at other reactive sites on the molecule. This is particularly valuable in the synthesis of complex natural products and pharmaceuticals containing benzofuran or other furan-based scaffolds . In synthetic pathways, analogous silyl-protected furan intermediates have been employed in key transformations such as Sonogashira couplings and Cu(I)-catalyzed intramolecular hydroalkoxylations to construct complex molecular architectures . The steric bulk of the t-butyldimethylsilyl group can also be leveraged to influence the diastereoselective outcome of subsequent reactions, a critical consideration in the synthesis of enantiomerically pure compounds . The calculated molecular weight of this compound is approximately 198.34 g/mol, based on standard atomic weights (C: 12.011, H: 1.008, O: 15.999, Si: 28.085) . This product is intended for chemical research and laboratory use only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2Si B8457807 2-t-Butyldimethylsilyloxyfuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O2Si

Molecular Weight

198.33 g/mol

IUPAC Name

tert-butyl-(furan-2-yloxy)-dimethylsilane

InChI

InChI=1S/C10H18O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11-9/h6-8H,1-5H3

InChI Key

VZKCPEKKWNJCQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CO1

Origin of Product

United States

Methodologies for the Preparation and Derivatization of 2 T Butyldimethylsilyloxyfuran

Synthetic Routes to 2-t-Butyldimethylsilyloxyfuran and Related Furans

The synthesis of silyloxyfurans is a critical process for accessing versatile intermediates used in various chemical reactions, including Diels-Alder cycloadditions. These compounds serve as stable and reactive dienes for the construction of complex molecular architectures.

A common and effective method for the preparation of 2-(tert-butyldimethylsilyloxy)furans involves the silylation of furanone precursors. For instance, 4-bromo-2-(tert-butyldimethylsilyloxy)furan can be synthesized from tetrahydro-2,4-dioxofuran. unipi.it This transformation is typically achieved by treating the furanone with a silylating agent, such as tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf), in the presence of a non-nucleophilic base like triethylamine (B128534). The base deprotonates the enolizable ketone, and the resulting enolate is trapped by the silylating agent to form the silyl (B83357) enol ether, which in this case is the desired silyloxyfuran.

The synthesis of 2,5-bis(tert-butyldimethylsilyloxy)furans has been well-documented, as these compounds are valuable as vicinal bisketene equivalents in Diels-Alder reactions. researchgate.netresearchgate.net A detailed protocol starting from a succinic anhydride (B1165640) derivative allows for the efficient preparation of these compounds. For example, ((3-methylfuran-2,5-diyl)bis(oxy))bis(tert-butyldimethylsilane) is synthesized from methylsuccinic anhydride. orgsyn.org The process involves dissolving the anhydride in a solvent like diethyl ether, cooling the solution, and then adding triethylamine followed by the dropwise addition of tert-butyldimethylsilyl trifluoromethanesulfonate. orgsyn.org

The reaction is initiated at 0 °C and allowed to warm to ambient temperature. The formation of a precipitate is typically observed during the addition of the silylating agent. orgsyn.org This method provides a reliable route to these highly functionalized furans, which can be used to synthesize substituted para-hydroquinones and para-benzoquinones. researchgate.net

Table 1: Reaction Protocol for ((3-Methylfuran-2,5-diyl)bis(oxy))bis(tert-butyldimethylsilane)

Parameter Details
Starting Material Methylsuccinic anhydride
Reagents Triethylamine (NEt3), tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)
Solvent Diethyl ether (Et2O)
Temperature 0 °C to 22 °C
Procedure The starting material is dissolved in diethyl ether and cooled. Triethylamine is added, followed by the dropwise addition of TBSOTf, maintaining a low internal temperature. The reaction is stirred and allowed to warm to ambient temperature.

| Reference | orgsyn.org |

The scalability of synthetic protocols is a crucial factor for practical applications, particularly in natural product synthesis. Methodologies have been developed that permit gram-scale access to silyloxyfurans. researchgate.net A specific example is the synthesis of ((3-methylfuran-2,5-diyl)bis(oxy))bis(tert-butyldimethylsilane), which has been successfully performed starting with 10.0 grams of methylsuccinic anhydride to produce over 22 grams of the desired product, demonstrating the procedure's utility for producing significant quantities of material. orgsyn.org This scalability is essential for multi-step syntheses where the silyloxyfuran is a key building block.

Optimization of Reaction Conditions for Compound Preparation

The efficiency and selectivity of chemical syntheses are highly dependent on reaction conditions. Optimization of parameters such as solvent, temperature, and reaction time is critical for maximizing yield and minimizing the formation of byproducts. scielo.brchemrxiv.org For the synthesis of silyloxyfurans, the choice of solvent can significantly influence the reaction outcome. Diethyl ether is commonly used for the silylation of furanones. orgsyn.org

Temperature control is also vital. The initial addition of the silylating agent is often performed at a reduced temperature (e.g., 0 °C) to manage the exothermic nature of the reaction and prevent side reactions. orgsyn.org Subsequently, allowing the reaction to warm to ambient temperature ensures the completion of the silylation. The reaction time must also be optimized; excessively long reaction times can lead to the formation of undesired products and reduced selectivity. scielo.br The specific conditions reported in scalable syntheses, such as reagent stoichiometry and controlled addition rates, are the result of careful optimization to ensure high yield and purity of the final product. orgsyn.org

Research Considerations for Purification and Handling

Proper purification and handling are paramount to obtaining a high-purity product and ensuring safety. Following the synthesis of silyloxyfurans, a standard aqueous workup is typically employed. This involves washing the reaction mixture with acidic and basic solutions to remove unreacted reagents and byproducts. For example, the organic layer is often washed sequentially with 2 M HCl, saturated aqueous sodium bicarbonate, deionized water, and brine. orgsyn.org

After the workup, the organic layer is dried using an agent like magnesium sulfate (B86663) (MgSO4) and the solvent is removed under reduced pressure, often using a rotary evaporator. orgsyn.org The crude product is frequently an oil that requires further purification. Flash column chromatography is a common technique for this purpose. For silyloxyfurans, silica (B1680970) gel is used as the stationary phase, and a solvent system such as ethyl acetate (B1210297) in hexanes is employed as the mobile phase. orgsyn.org In some cases, phosphate-buffered silica gel is used to maintain a neutral pH and prevent decomposition of the acid-sensitive silyl enol ether product. orgsyn.org

Once purified, residual solvents are removed under high vacuum. orgsyn.org Due to the potential reactivity of these compounds, they should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn. chemicalbook.com The purified product, often a colorless oil, should be stored under an inert atmosphere to prevent degradation. orgsyn.org

Table 2: Purification and Isolation Procedure

Step Description
Workup The organic layer is washed with 2 M HCl, saturated aqueous NaHCO3, deionized water, and brine.
Drying The organic layer is dried over MgSO4.
Solvent Removal The solvent is removed via rotary evaporation.
Purification The crude product is subjected to flash column chromatography on silica gel (sometimes phosphate-buffered).
Eluent A mixture of ethyl acetate and hexanes is used.
Final Product A clear, colorless oil is obtained after removing the eluent and residual volatiles under high vacuum.

| Reference | orgsyn.org |

Advanced Reactivity Profiles and Mechanistic Investigations of 2 T Butyldimethylsilyloxyfuran

Diels-Alder Cycloaddition Reactions of 2-t-Butyldimethylsilyloxyfuran

This compound serves as a reactive diene in [4+2] cycloaddition reactions, engaging with a variety of dienophiles to afford structurally diverse cycloadducts. The presence of the bulky tert-butyldimethylsilyloxy group not only activates the furan (B31954) ring for cycloaddition but also plays a crucial role in directing the stereochemical and regiochemical course of the reaction.

[4+2] Cycloadditions with Olefinic Dienophiles

The reaction of this compound with electron-deficient olefins proceeds readily, providing access to a range of functionalized oxabicyclic compounds. These initial cycloadducts can often be transformed in situ to valuable aromatic compounds.

A significant application of the Diels-Alder reaction of this compound is the synthesis of para-hydroquinones. In a one-pot sequence, the initial [4+2] cycloadduct undergoes a subsequent ring-opening and tautomerization cascade to yield the aromatic hydroquinone (B1673460). This methodology provides a convergent and efficient route to highly substituted hydroquinone derivatives. researchgate.net The reaction is often carried out under mild conditions, and the silyl (B83357) group can be readily removed during workup.

DieneDienophileProductReference
This compoundMaleic Anhydride (B1165640)Hydroquinone Derivative researchgate.net
This compoundN-PhenylmaleimideHydroquinone Derivative nih.gov

The stereochemical and regiochemical outcomes of the Diels-Alder reaction of this compound are of paramount importance for its synthetic utility.

Diastereoselectivity: The reaction of 2-silyloxyfurans with cyclic dienophiles, such as maleic anhydride and N-phenylmaleimide, has been observed to exhibit a high degree of diastereoselectivity. The size of the silyl group can influence the endo/exo selectivity of the cycloaddition. For instance, in certain reactions, the formation of the exo-adduct is favored. orgsyn.org This selectivity is attributed to steric interactions between the bulky silyl group and the dienophile in the transition state.

Regioselectivity: When this compound reacts with unsymmetrical dienophiles, the regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile. The silyloxy group, being an electron-donating group, increases the electron density at the C5 position of the furan ring. Consequently, in reactions with electron-deficient alkenes, the "para" regioisomer is often the major product, resulting from the formation of a bond between the C5 of the furan and the more electrophilic carbon of the dienophile. For instance, the reaction with methyl acrylate (B77674) is expected to predominantly yield the para-substituted product. researchgate.net

DieneUnsymmetrical DienophileMajor RegioisomerReference
This compoundMethyl Acrylate"para" isomer researchgate.net
This compoundAcrylonitrile"para" isomer chemtube3d.com

Reactivity with Acetylenic Dienophiles

This compound also undergoes efficient Diels-Alder reactions with acetylenic dienophiles, providing a direct route to substituted aromatic compounds.

The cycloaddition of this compound with acetylenic dienophiles, followed by the elimination of the silyloxy group and subsequent oxidation, leads to the formation of para-benzoquinones. researchgate.net This strategy is particularly useful for accessing benzoquinones with specific substitution patterns that might be difficult to achieve through other synthetic methods. For example, the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) would yield a highly functionalized benzoquinone derivative.

DieneAcetylenic DienophileProductReference
This compoundDimethyl AcetylenedicarboxylateSubstituted p-Benzoquinone researchgate.net
This compoundMethyl PropiolateSubstituted p-Benzoquinone researchgate.net

Arynes are highly reactive intermediates that can act as potent dienophiles in Diels-Alder reactions. The reaction of this compound with in situ generated arynes, such as benzyne, provides a facile route to the synthesis of substituted naphthalenes and other polycyclic aromatic systems. bohrium.com The initial cycloadduct readily undergoes aromatization to furnish the naphthalene (B1677914) core. This method allows for the construction of complex aromatic structures in a single step.

DieneAryne PrecursorAryneProductReference
This compound2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126)BenzyneNaphthalene Derivative bohrium.com
This compoundAnthranilic acid/isoamyl nitriteBenzyneNaphthalene Derivative bohrium.com

Stereochemical Control in Diels-Alder Adduct Formation

The stereochemical outcome of the Diels-Alder reaction involving 2-silyloxyfurans, including this compound, is highly dependent on both the steric bulk of the silyl protecting group and the electronic and structural nature of the dienophile. Research has demonstrated that these factors can be manipulated to achieve significant control over the formation of endo and exo adducts.

In reactions with maleic anhydride, the size of the silyl group on the furan has a notable impact on both the reaction rate and the stereochemical preference. Larger silyl groups lead to slower reaction rates. For instance, while 2-trimethylsilyloxyfuran reacts almost instantly, furans with bulkier groups like triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) react over minutes, and the very bulky triisopropylsilyl (TIPS) group can nearly halt the cycloaddition. acs.orgacs.org Critically, these reactions with maleic anhydride show a near-exclusive formation of the exo-adduct. acs.org

Conversely, when the dienophile is changed to a maleate (B1232345) ester, a dramatic reversal in stereoselectivity is observed. The reaction of 2-trimethylsilyloxyfuran with dimethyl maleate results in the formation of oxabicycles derived from an endo approach of the dienophile. acs.org These endo-cycloadducts are formed almost exclusively. acs.org This switch from exo to endo selectivity highlights the subtle interplay between the substituents on both the diene and dienophile in dictating the geometry of the transition state.

Table 1: Influence of Silyl Group and Dienophile on Stereoselectivity Data compiled from studies on various 2-silyloxyfurans, illustrating general reactivity trends.

Diene (2-R₃SiO-furan) Dienophile Predominant Adduct Relative Rate
2-Trimethylsilyloxyfuran Maleic Anhydride exo Very Fast
This compound Maleic Anhydride exo Moderate
2-Triisopropylsilyloxyfuran Maleic Anhydride exo Very Slow
2-Trimethylsilyloxyfuran Dimethyl Maleate endo Slow

Hetero-Diels-Alder Reactions Involving this compound

This compound is an effective diene in hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom. A prominent application is in aza-Diels-Alder reactions for the synthesis of nitrogen-containing heterocycles.

N-Aryl ketenimines have been identified as highly reactive aza-dienophiles that readily undergo intermolecular cycloadditions with 2,5-bis(silyloxy)furans. researchgate.netresearchgate.netchemrxiv.org This reactivity is directly applicable to this compound. These reactions are notable for their efficiency and high degree of control.

The aza-Diels-Alder reaction between a silyloxyfuran and an N-aryl ketenimine proceeds through a cycloaddition followed by a spontaneous C-O bond cleavage of the resulting bridged ether intermediate. This tandem process provides a convergent and redox-neutral pathway to synthesize highly functionalized, oxygenated pyridone derivatives. researchgate.netchemrxiv.org The reaction typically involves heating a solution of the silyloxyfuran and the ketenimine in an anhydrous solvent like toluene. chemrxiv.org

A key feature of the aza-Diels-Alder reaction with ketenimines is its exceptional selectivity. researchgate.netchemrxiv.org The process exhibits high periselectivity, with no evidence of competing [2+2] cycloaddition products. chemrxiv.org It is also highly chemoselective. Furthermore, the cycloaddition demonstrates high levels of regio- and diastereo-selectivity, leading to the formation of specific stereoisomers of the pyridone products. researchgate.netresearchgate.net This high fidelity makes the reaction a powerful tool for constructing complex nitrogen heterocycles with well-defined stereochemistry.

The utility of the aza-Diels-Alder reaction involving silyloxyfurans and ketenimines has been expanded into one-pot sequences. Research has demonstrated the successful development of a one-pot aza-Diels-Alder/oxa-Diels-Alder sequence. researchgate.netresearchgate.netchemrxiv.org This approach provides a three-component method to access complex fused pyridone/pyran systems, further highlighting the synthetic versatility of the initial cycloaddition. researchgate.netchemrxiv.orgfigshare.com

Aza-Diels-Alder Reactions with Ketenimines

Vinylogous Reactions Utilizing this compound as Nucleophile

Beyond its role as a diene in cycloadditions, this compound serves as a potent nucleophile in vinylogous reactions. Acting as a silyl dienolate, it attacks electrophiles at its C5 position (the γ-position relative to the carbonyl group of the parent butenolide), a reactivity pattern characteristic of vinylogous systems.

The vinylogous Mukaiyama-Michael reaction is a cornerstone of this reactivity profile. In this transformation, 2-silyloxyfurans engage with α,β-unsaturated carbonyl compounds in a conjugate addition. These reactions can be catalyzed by Lewis acids, and significant progress has been made in developing asymmetric variants to control the stereochemical outcome.

Research has shown that Lewis acid-catalyzed vinylogous Mukaiyama-Michael reactions between 2-(trialkylsilyloxy)furans and α,β-unsaturated cyclic enones or oxo esters proceed in good yields. When comparing cyclic enones and oxo esters as Michael acceptors, the latter often provide superior diastereocontrol. Analysis of the major isomers frequently reveals an anti relationship between the newly formed stereogenic centers.

Table 2: Examples of Catalytic Asymmetric Vinylogous Mukaiyama-Michael Reactions Data showcases the utility of 2-silyloxyfurans with different electrophiles and catalysts.

Electrophile Type Catalyst System Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Cyclic Unsaturated Oxo Ester Cu(II)/Box Complex >99:1 up to 99%
Azoalkene Cu(II)/tBu-Box Complex >20:1 up to 99%
α,β-Unsaturated 2-Acyl Imidazole Sc(III) or Er(III)/pybox High High

Vinylogous Mukaiyama-type Reactions

The vinylogous Mukaiyama aldol (B89426) reaction is a powerful carbon-carbon bond-forming transformation that extends the logic of the standard Mukaiyama aldol addition. wikipedia.org By employing a silyl dienolate, such as this compound, the reaction allows for a nucleophilic attack from the γ-position of the dienolate system to an electrophile, typically an activated aldehyde or ketone. mdpi.commdpi.com This process is of significant interest as it constructs larger molecular frameworks, creating a 1,5-relationship between functional groups and generating new stereocenters. mdpi.com

A key feature of the vinylogous Mukaiyama reaction involving silyloxyfurans is its regioselectivity. Unlike metal dienolates which often favor α-alkylation, silyl dienol ethers like 2-silyloxyfurans predominantly yield γ-alkylation products. mdpi.com The reaction is typically catalyzed by a Lewis acid, which activates the carbonyl electrophile towards nucleophilic attack. wikipedia.org The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, lowering the LUMO of the electrophile and facilitating the C-C bond formation with the electron-rich diene. mdpi.com

Research has demonstrated the utility of this reaction with various electrophiles and catalytic systems. For instance, the reaction of 2-(trimethylsilyloxy)furan with α-keto phosphonates has been successfully achieved using copper(II) triflate (Cu(OTf)₂) as a catalyst. nih.gov This particular transformation proceeds rapidly to afford δ-hydroxyalkylbutenolide phosphonates in high yields and with excellent diastereoselectivity. nih.gov The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome of the reaction. wikipedia.org While some reactions proceed with stoichiometric amounts of a Lewis acid like titanium tetrachloride (TiCl₄), catalytic systems are increasingly favored. wikipedia.orgmdpi.com Furthermore, asymmetric variants have been developed using chiral Lewis acids or organocatalysts to achieve high enantioselectivity. mdpi.com

The products of these reactions, substituted butenolides, are valuable intermediates in the synthesis of natural products and other complex molecules. researchgate.net The versatility of the vinylogous Mukaiyama reaction allows for the construction of intricate molecular architectures in a controlled manner. mdpi.com An uncatalyzed, diastereoselective version of this reaction has also been reported to occur in an aqueous medium, highlighting the expanding scope of this transformation. researchgate.net

Selected Examples of Vinylogous Mukaiyama-type Reactions with 2-Silyloxyfurans
ReactantsCatalyst/ConditionsProduct TypeKey FindingsReference
2-(Trimethylsilyloxy)furan and α-keto phosphonatesCu(OTf)₂δ-Hydroxyalkylbutenolide phosphonatesHigh yields and excellent diastereoselectivity (d.r. up to >99:1). nih.gov
4-Substituted 2-(trimethylsiloxy)furans and various aldehydesChiral Lewis base organocatalystγ-Substituted butenolidesGood yields (up to 97%) and enantioselectivities (up to 97% ee) were achieved. mdpi.com
Furan-based dienoxy silanes and aromatic aldehydesUncatalyzed, salty water/methanol, ultrasonic irradiationγ-Substituted butenolidesReaction proceeds with syn-selectivity. Highlights the dual role of water as medium and promoter. researchgate.net

Vinylogous Mannich Reactions

The vinylogous Mannich reaction is a crucial synthetic tool for the asymmetric synthesis of nitrogen-containing compounds. It represents a variation of the Mannich reaction, where a silyl dienol ether, such as this compound, acts as the nucleophile, attacking an imine or iminium ion electrophile at its γ-position. This reaction is highly valuable for producing γ-amino-α,β-unsaturated carbonyl compounds and related structures, which are key intermediates in the synthesis of alkaloids and other biologically active molecules.

The success of the vinylogous Mannich reaction often hinges on the choice of an appropriate catalytic system to activate the imine electrophile. Lanthanide triflates, particularly ytterbium triflate (Yb(OTf)₃), have emerged as highly effective Lewis acid catalysts for this transformation. Yb(OTf)₃ is known for its water tolerance and strong Lewis acidity, which allows it to efficiently catalyze the reaction between silyloxyfurans and even less reactive aldimines, such as those derived from glyoxylates.

For example, the Yb(OTf)₃-catalyzed reaction between this compound and N-benzylidene-p-toluenesulfonamide has been shown to proceed smoothly to afford the corresponding γ-amino butenolide derivative in good yield. The catalyst activates the imine by coordinating to the nitrogen atom, thereby lowering its LUMO and rendering it more susceptible to nucleophilic attack by the silyloxyfuran. The reaction typically proceeds with high γ-regioselectivity, a characteristic feature of silyl dienol ethers in vinylogous additions. Other Lewis acids, such as Sc(OTf)₃ and Cu(OTf)₂, have also been employed, with the choice of catalyst often influencing the reaction's efficiency and selectivity.

A significant aspect of the vinylogous Mannich reaction is the control of diastereoselectivity, especially when the imine electrophile is chiral. The facial selectivity of the nucleophilic attack by the silyloxyfuran on the imine determines the stereochemistry of the newly formed stereocenters. The nature of the catalyst, the solvent, and the substituents on both the nucleophile and the electrophile can influence the diastereomeric outcome.

In reactions involving chiral N-acylimines or N-sulfinylimines, the inherent chirality of the imine can direct the approach of the nucleophile, leading to a high degree of diastereoselectivity. For instance, the addition of this compound to chiral N-tert-butanesulfinylimines often proceeds with excellent diastereocontrol, furnishing the corresponding γ-amino butenolides as single diastereomers. This high level of stereochemical induction is attributed to a well-organized, chelated transition state involving the Lewis acid catalyst, the sulfinyl group, and the imine nitrogen. By carefully selecting the chiral auxiliary on the imine and the reaction conditions, it is possible to modulate the diastereoselectivity and access a desired stereoisomer, which can then be elaborated into various nitrogen-containing natural products.

Catalytic Systems and Diastereoselectivity in Vinylogous Mannich Reactions
SilyloxyfuranImine ElectrophileCatalystKey Outcome
This compoundN-Benzylidene-p-toluenesulfonamideYb(OTf)₃Efficient formation of the γ-amino butenolide product with high γ-regioselectivity.
This compoundChiral N-tert-butanesulfinyliminesLewis Acids (e.g., Sc(OTf)₃)Excellent diastereoselectivity due to substrate control from the chiral sulfinyl group.
2-TrimethylsilyloxyfuranVarious AldiminesCu(OTf)₂-bis(oxazoline) complexesHigh enantioselectivity and diastereoselectivity in asymmetric variants.

Other Cycloaddition Modes and Formal Cycloadditions

[3+2] Cycloadditions involving Oxyallyl Cations and Related Furan Reactivity

Beyond its role as a diene in [4+2] cycloadditions, this compound can participate in [3+2] cycloaddition reactions. A notable example involves its reaction with oxyallyl cations. Oxyallyl cations are reactive three-carbon intermediates that can be generated in situ from various precursors, such as α,α'-dihaloketones.

In a typical [3+2] cycloaddition with this compound, the oxyallyl cation serves as the three-atom component, and the furan acts as the two-atom component. The reaction proceeds through a concerted or stepwise mechanism to form a five-membered ring system. The silyloxy group on the furan ring directs the regioselectivity of the cycloaddition and influences the electronic properties of the diene system. The resulting cycloadducts are often bicyclic ethers containing a seven-membered ring, which can be valuable intermediates for further synthetic transformations. The stereochemical outcome of these cycloadditions can be influenced by the substitution pattern of the oxyallyl cation and the reaction conditions. This reactivity showcases the versatility of this compound in participating in different modes of cycloaddition, providing access to diverse carbocyclic and heterocyclic scaffolds.

Post-Cycloaddition Transformations and Aromatization Cascades

The initial cycloadducts resulting from reactions of this compound are often not the final, stable products. These intermediates can undergo a variety of subsequent transformations, including aromatization cascades, which are particularly prevalent in Diels-Alder reactions with acetylenic dienophiles.

For example, the [4+2] cycloaddition of this compound with an acetylenic dienophile, such as dimethyl acetylenedicarboxylate (DMAD), initially forms a bicyclic adduct. This adduct is often unstable and can readily undergo a cascade of reactions. The first step is typically the cleavage of the ether bridge, which is facilitated by the strain of the bicyclic system and the presence of the silyloxy group. This ring-opening is followed by the elimination of the silyloxy group and a subsequent tautomerization, leading to the formation of a stable aromatic phenol (B47542) derivative.

This aromatization cascade is a powerful synthetic strategy, as it allows for the construction of substituted phenolic compounds from simple acyclic and heterocyclic precursors in a single step. The reaction proceeds under mild conditions and often with high yields, making it an attractive method for the synthesis of a wide range of aromatic compounds that are important in medicinal chemistry and materials science. The specific nature of the final aromatic product can be controlled by the choice of the dienophile and any substituents on the furan ring.

Spontaneous C-O Cleavage and Rearrangements

This compound does not typically undergo spontaneous C-O cleavage or rearrangements. The bond between the oxygen and the bulky t-butyldimethylsilyl group is relatively stable under neutral, anhydrous conditions. Cleavage of this silyl ether generally requires the presence of an acid, a base, or a fluoride (B91410) source.

From a mechanistic standpoint, this compound can be viewed as a silyl enol ether of a butenolide. Silyl enol ethers are known to be sensitive to acidic conditions, which can protonate the furan ring or the ether oxygen, initiating desilylation and subsequent tautomerization to the corresponding γ-hydroxybutenolide, which exists in equilibrium with its ring-opened aldehyde-acid form. However, this process is not spontaneous and requires an external reagent.

In the context of catalyzed reactions, the reactivity of 2-silyloxyfurans can be directed to either the C3 or C5 position, depending on the reaction conditions. This controlled reactivity is central to its synthetic utility and stands in contrast to spontaneous, uncontrolled degradation.

Table 1: General Reactivity of this compound in Catalyzed Reactions
Reaction TypeCatalyst/ReagentObserved ReactivitySpontaneous Cleavage/Rearrangement Observed
Mukaiyama Aldol ReactionLewis Acid (e.g., TiCl4, Sc(OTf)3)Nucleophilic attack from the C5 position on an aldehyde.No
Mukaiyama-Michael ReactionLewis Acid or OrganocatalystConjugate addition to an α,β-unsaturated system.No
DesilylationAcid (e.g., HCl), Fluoride source (e.g., TBAF)Cleavage of the O-Si bond to yield a furanone.No (Reagent-mediated)

Influence of Solvent on Ring-Opening and Tautomerization

The solvent plays a crucial role in directing the reactivity of 2-silyloxyfurans and can influence the stability of intermediates and transition states, which in turn can affect the propensity for tautomerization of the products or, in specific cases, lead to ring-opened structures. While spontaneous ring-opening of this compound is not a documented process, the solvent can influence the outcome of its reactions, leading to products that may exist in equilibrium with different tautomeric forms.

The keto-enol tautomerism is a fundamental concept in understanding the reactivity of the products derived from 2-silyloxyfuran. fiveable.me The initial product of a reaction, such as a 5-substituted butenolide, can potentially tautomerize. The position of this equilibrium can be significantly influenced by the solvent's polarity and its ability to participate in hydrogen bonding. nih.gov

For instance, in the Lewis acid-catalyzed Mukaiyama aldol reaction, the regioselectivity of the attack of the silyloxyfuran can be switched from the typical C5 position to the C3 position by using water-containing solvents. acs.orgnih.gov This change in reactivity highlights the profound effect of the solvent environment on the electronic distribution within the silyloxyfuran and its transition state.

Furthermore, studies on the racemization of structurally related 4-hydroxy-2,5-dimethyl-3(2H)-furanone have shown that the rate of keto-enol tautomerism is highly dependent on the pH of the medium, which is directly related to the solvent system. nih.gov Tautomerism was found to be catalyzed under both acidic (pH 2) and, more significantly, basic conditions (pH > 7). nih.gov This suggests that in reactions where the silyl group is cleaved, the resulting furanone's tautomeric equilibrium and potential for subsequent reactions, including ring-opening, would be highly solvent-dependent.

Table 2: Solvent Effects on the Reactivity and Tautomerism of Silyloxyfuran Derivatives
Solvent SystemEffectImplication for Ring-Opening/Tautomerization
Anhydrous, non-polar solvents (e.g., CH2Cl2, Toluene)Favors standard C5 reactivity in Mukaiyama-type reactions. acs.orgnih.govMinimizes hydrolysis of the silyl ether and subsequent tautomerization. The furan ring is generally stable.
Water-containing solventsSwitches regioselectivity to C3 in certain Lewis acid-catalyzed reactions. acs.orgnih.govPromotes hydrolysis of the silyl ether product, leading to a furanone that can undergo pH-dependent tautomerization. nih.gov
Protic solvents (e.g., alcohols)Can act as proton sources, potentially facilitating desilylation and tautomerization of the furanone product.The resulting hydroxybutenolide can exist in equilibrium with its ring-opened form, and this equilibrium is solvent-dependent.

Strategic Applications of 2 T Butyldimethylsilyloxyfuran in Complex Organic Synthesis

Convergent Synthesis of Highly Substituted Aromatic Systems

The ability of silyloxyfurans to act as masked dienes in Diels-Alder reactions has been extensively exploited for the convergent synthesis of a variety of substituted aromatic and heterocyclic systems. This approach offers a modular and efficient route to compounds that would be challenging to prepare using traditional methods.

Construction of Substituted para-Hydroquinones and para-Benzoquinones

2,5-Bis(tert-butyldimethylsilyloxy)furans are well-established as effective vicinal bisketene equivalents for their use as dienes in the Diels-Alder reaction. researchgate.net Their cycloaddition with olefinic dienophiles under mild conditions provides a convergent pathway to highly substituted para-hydroquinones. This transformation proceeds through a one-pot Diels-Alder/ring-opening/tautomerization sequence. researchgate.net The reaction of these silyloxyfurans with acetylenic dienophiles, including benzynes, leads to the formation of para-benzoquinones. researchgate.net

The general reaction scheme involves the [4+2] cycloaddition of the 2,5-bis(silyloxy)furan with a dienophile to form a bicyclic intermediate. Subsequent treatment with a fluoride (B91410) source, such as aqueous sodium fluoride, facilitates the ring-opening and tautomerization to yield the corresponding para-hydroquinone in high yields, often up to 98%. researchgate.net This methodology has been successfully applied to the synthesis of a range of substituted para-hydroquinones, including those bearing indole and silyl (B83357) enol ether functionalities. researchgate.net

Table 1: Examples of Dienophiles Used in Diels-Alder Reactions with 2,5-Bis(tert-butyldimethylsilyloxy)furan

Dienophile CategorySpecific ExampleProduct Type
OlefinicIndole derivativespara-Hydroquinone
OlefinicSilyl enol etherspara-Hydroquinone
AcetylenicArynespara-Benzoquinone

Formation of Oxygenated Pyridone Derivatives

The utility of silyloxyfurans extends to the synthesis of nitrogen-containing heterocycles. Specifically, 2,5-bis(silyloxy)furans can participate in aza-Diels-Alder reactions with reactive aza-dienophiles to produce oxygenated pyridone derivatives. N-Aryl ketenimines have been identified as highly effective aza-dienophiles for this purpose. researchgate.net

The intermolecular cycloaddition is typically achieved by heating the reactants, and it proceeds with high levels of peri-, regio-, chemo-, and diastereoselectivity. A key feature of this reaction is the spontaneous cleavage of the C-O bond in the initial cycloadduct, which leads to the formation of the pyridone ring in a convergent and redox-neutral manner. researchgate.net This approach provides a powerful tool for the construction of complex pyridone structures.

Application in Total Synthesis of Natural Products and Bioactive Molecules

The unique reactivity of 2-t-butyldimethylsilyloxyfuran and its derivatives has made them valuable intermediates in the total synthesis of a range of natural products and bioactive molecules. Their ability to introduce key structural motifs in a stereocontrolled fashion is a significant advantage in the assembly of complex targets.

Annonaceous Acetogenin Core Unit Synthesis using 2-[(tert-butyldimethylsilyl)oxy]furan (TBSOF)

The Annonaceous acetogenins are a large family of polyketide natural products known for their potent cytotoxic and pesticidal activities. A key structural feature of many acetogenins is a hydroxylated tetrahydrofuran (THF) ring. The synthesis of these core units is a central challenge in the total synthesis of these molecules.

In the total synthesis of the Annonaceous acetogenin uvarigrandin A, 2-[(tert-butyldimethylsilyl)oxy]furan (TBSOF) was utilized as a key building block. The synthesis involved the coupling of (+)-(R)-glyceraldehyde acetonide with TBSOF to afford a 4,5-syn-configured adduct. This adduct served as a crucial seven-carbon intermediate that was further elaborated to construct the core of the natural product. This example highlights the utility of TBSOF in the stereocontrolled synthesis of the functionalized core structures of complex natural products.

Synthesis of Indanostatin Derivatives

The neuroprotective agent (±)-indanostatin has been synthesized on a gram-scale utilizing the Diels-Alder strategy with 2,5-bis(tert-butyldimethylsilyloxy)furan. researchgate.net This convergent approach allows for the efficient construction of the core indanone structure of the molecule. The application of this methodology in the synthesis of a medicinally relevant compound underscores its practical importance in drug discovery and development.

Intermediate in Stemona Alkaloid Synthesis (e.g., Stemoamide, Sessilifoliamide J)

The Stemona alkaloids are a structurally diverse group of natural products with interesting biological activities. Their complex polycyclic frameworks present significant synthetic challenges. While this compound is a versatile building block in organic synthesis, a review of the published total syntheses of the Stemona alkaloids Stemoamide and Sessilifoliamide J does not indicate its use as a key intermediate. researchgate.netnih.govresearchgate.netelsevierpure.comresearchgate.net The reported synthetic routes for these specific alkaloids employ alternative strategies for the construction of their intricate ring systems. researchgate.netnih.govresearchgate.netelsevierpure.comresearchgate.net

Construction of Dihydrofuran Rings in Natural Product Synthesis (e.g., Diplobifuranylone B)

The construction of substituted dihydrofuran rings is a critical step in the synthesis of numerous biologically active natural products. This compound serves as a versatile C4-building block for the stereocontrolled formation of these heterocyclic systems, primarily through vinylogous aldol (B89426) reactions. This approach allows for the direct installation of a functionalized side chain at the C5 position of the resulting butenolide, which is a direct precursor to the dihydrofuran moiety.

The reaction typically involves the Lewis acid-catalyzed addition of this compound to an aldehyde or ketone. The silyloxyfuran acts as a nucleophilic diene, reacting at its C5 position with the electrophilic carbonyl carbon. Subsequent workup and tautomerization yield a γ-hydroxybutenolide. This intermediate can then be subjected to various transformations, such as reduction of the lactone and/or dehydration, to afford the target 2,5-dihydrofuran ring system. The stereochemical outcome of the initial aldol addition can often be controlled by the choice of chiral catalysts or auxiliaries, making this a powerful tool in asymmetric synthesis. nih.govnih.gov

A pertinent example of a natural product featuring the dihydrofuran core is Diplobifuranylone B, which was isolated from the fungus Diplodia corticola. nih.gov Although its total synthesis was ultimately achieved via a gold-catalyzed cyclization of a propargylic alcohol, the general challenge of constructing its 2,5-disubstituted dihydrofuran ring highlights the importance of synthetic methods that can achieve this transformation efficiently and stereoselectively. nih.gov The vinylogous aldol strategy using silyloxyfurans represents a key disconnection approach that synthetic chemists consider for such targets.

The table below summarizes the key reaction for constructing the dihydrofuran precursor from this compound.

Reaction TypeReactantsKey IntermediateTarget Moiety
Vinylogous Aldol ReactionThis compound, Aldehyde/Ketoneγ-HydroxybutenolideDihydrofuran

Approaches to Pyran-4-ones and Butenolides

This compound is a potent precursor for the synthesis of both butenolides and pyran-4-ones through distinct reaction pathways that leverage its dienolate character.

Butenolide Synthesis: The most direct application of this compound is in the synthesis of γ-substituted butenolides. This is achieved through two principal vinylogous Mukaiyama-type reactions:

Vinylogous Mukaiyama Aldol Reaction (VMAR): In this reaction, the silyloxyfuran adds to aldehydes or ketones, typically under Lewis acidic or organocatalytic conditions, to yield γ-hydroxybutenolides. nih.govbohrium.com The reaction provides a rapid entry to highly functionalized butenolides, which are core structures in thousands of natural products. princeton.edursc.org The scope of the reaction is broad, tolerating a wide variety of aldehydes, including those with alkyl and aryl substituents. nih.gov

Vinylogous Mukaiyama-Michael Reaction (VMMR): This reaction involves the conjugate addition of this compound to α,β-unsaturated carbonyl compounds. nih.gov This 1,4-addition is a powerful method for C-C bond formation, leading to butenolides with a carbon substituent at the γ-position. The use of chiral catalysts, such as chiral N,N'-dioxide-scandium(III) complexes or chiral primary diamines, can render the reaction highly enantioselective and diastereoselective. researchgate.netnih.gov

The following table details research findings on the catalytic asymmetric synthesis of butenolides using silyloxyfurans.

Reaction TypeElectrophileCatalyst System (Example)Stereoselectivity
VMARAldehydesChiral Carboxylate-Ammonium SaltHigh Enantio- and Diastereoselectivity nih.gov
VMMRChalconesChiral N,N'-Dioxide-Scandium(III)Excellent Diastereoselectivity (>99:1 dr), High Enantioselectivity (up to 94% ee) researchgate.net
VMMRCyclic EnonesChiral Primary DiamineGood Yields, Diastereo-, and Enantioselectivities nih.gov

Pyran-4-one Synthesis: The synthesis of pyran-4-ones from this compound can be envisioned through a formal [4+2] cycloaddition (Diels-Alder) reaction, where the silyloxyfuran acts as the diene component. Reaction with a suitable dienophile containing a C-C triple bond, such as an activated alkyne or a ketene (B1206846), would generate a bicyclic intermediate. Subsequent elimination of the silyloxy bridge and tautomerization would lead to the aromatic pyran-4-one ring system. This strategy provides a convergent route to substituted pyran-4-ones, which are important structural motifs in many natural products and pharmaceuticals. While direct examples with this compound are specific, the reactivity of silyloxy dienes in such cycloadditions is a well-established principle in organic synthesis. researchgate.netpkusz.edu.cn

Modular Synthetic Protocols Employing Silyloxy Diene Triads

The concept of modular synthesis, where complex molecules are assembled from a set of interchangeable building blocks, is powerfully enabled by reagents like this compound. It is a key member of a "triad of silyloxy diene modules," which also includes its nitrogen and sulfur analogues, N-(tert-butoxycarbonyl)-2-[(tert-butyldimethylsilyl)oxy]pyrrole (TBSOP) and 2-[(tert-butyldimethylsilyl)oxy]thiophene (TBSOT). nih.govresearchgate.netresearchgate.net These synthons act as vinylogous nucleophiles in reiterative coupling protocols to construct oligo-heterocyclic structures with significant diversity. nih.gov

In these protocols, this compound (often abbreviated as TBSOF) reacts with heteroatom-stabilized carbenium ions, such as those derived from activated (e.g., acylated or sulfonylated) tetrahydrofurans, pyrrolidines, or thiolanes. nih.govacs.org This pivotal coupling step forges a new C-C bond and appends a butenolide unit, which can then be chemically manipulated. The process can be repeated, allowing for the sequential and controlled assembly of linked heterocyclic cores.

This strategy has been successfully applied to the modular synthesis of the core units of Annonaceous acetogenins, a large family of natural products known for their potent biological activities. nih.gov By systematically combining the different silyloxy diene modules (furan, pyrrole, thiophene) with various heterocyclic acceptors, a wide array of isomeric scaffolds can be generated, demonstrating the high degree of flexibility and efficiency inherent to this modular approach. nih.gov

The table below outlines the components of this modular synthetic strategy.

ComponentRoleExamples
Silyloxy Diene ModuleNucleophilic Building BlockThis compound (TBSOF), TBSOP, TBSOT nih.gov
Acceptor ModuleElectrophilic PartnerActivated Tetrahydrofurans, Pyrrolidines, Thiolanes nih.govacs.org
Resulting LinkageKey C-C Bond FormationVinylogous Addition Product
Target StructuresComplex MoleculesCores of Annonaceous Acetogenins, Sugar-Modified Nucleosides nih.govacs.org

Computational and Theoretical Insights into 2 T Butyldimethylsilyloxyfuran Reactivity

Density Functional Theory (DFT) Studies on Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving 2-silyloxyfurans. DFT calculations allow for the precise location and characterization of transition states (TS), which are the highest energy points along a reaction coordinate and are critical for determining reaction rates and pathways. nih.govmdpi.com

In the context of cycloaddition reactions, such as the Diels-Alder reaction, DFT methods are used to model the transition state structures formed between the silyloxyfuran and a dienophile. These calculations can reveal whether the reaction proceeds through a concerted, synchronous mechanism where new bonds are formed simultaneously, or a stepwise mechanism involving discrete intermediates. For instance, studies on related furan (B31954) systems show that the reaction pathway can be polar and stepwise, beginning with a nucleophilic attack from the furan ring to form a zwitterionic intermediate, which then cyclizes. nih.gov

Theoretical investigations on substituted furans have demonstrated that DFT calculations, often at levels like B3LYP/6-31G, can accurately predict activation energies and geometries of these transition states. nih.govresearchgate.net The geometry of the transition state provides crucial information about the origins of stereoselectivity (e.g., endo vs. exo products). The calculated energy of the transition state relative to the reactants determines the activation energy barrier, which is a key predictor of reaction feasibility and speed. mdpi.com

Elucidation of Periselectivity, Chemoselectivity, Regioselectivity, and Diastereoselectivity Origins

Computational studies are instrumental in explaining the high selectivity observed in reactions of 2-silyloxyfurans. The bulky tert-butyldimethylsilyl group and the oxygen atom significantly influence the electronic and steric properties of the furan ring, leading to precise control over reaction outcomes.

Regioselectivity : In Diels-Alder reactions with unsymmetrical dienophiles, 2-t-Butyldimethylsilyloxyfuran exhibits high regioselectivity. DFT calculations on analogous 2-nitro-substituted five-membered heterocycles have shown that analyzing the transition states for different possible regioisomeric products can explain the experimentally observed outcomes. researchgate.net The formation of one regioisomer is typically favored due to a lower activation energy barrier, which can be traced back to more favorable electronic interactions and less steric hindrance in the corresponding transition state.

Diastereoselectivity / Stereoselectivity : The preference for endo or exo products in Diels-Alder reactions is a classic stereochemical question. Computational modeling has shown that for many furan-dienophile reactions, the endo isomer is the kinetically favored product, often attributed to stabilizing secondary orbital interactions in the transition state. researchgate.netdigitellinc.com However, the exo product is typically the thermodynamically more stable isomer. DFT studies can quantify the energy differences between the endo and exo transition states, thereby predicting the kinetic product distribution. researchgate.netrsc.org For example, in the well-studied reaction between furan and maleic anhydride (B1165640), the kinetic preference can shift from endo in the gas phase to exo when solvent effects are included in the calculations. researchgate.net

Computational analyses have been successfully applied to rationalize the high levels of peri-, regio-, chemo-, and diastereoselectivity in cycloadditions involving silyloxyfurans with various reaction partners. researchgate.net

Frontier Molecular Orbital (FMO) Analysis in Cycloaddition Pathways

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding pericyclic reactions like the Diels-Alder reaction. nih.govvu.nl It simplifies the complex orbital interactions by focusing on the highest occupied molecular orbital (HOMO) of the electron donor and the lowest unoccupied molecular orbital (LUMO) of the electron acceptor. researchgate.net

In a typical Diels-Alder reaction involving this compound, the furan derivative acts as the electron-rich diene. The electron-donating silyloxy group raises the energy of the furan's HOMO, making it a more effective nucleophile. The dienophile, typically an electron-deficient alkene, acts as the electrophile. The primary interaction governing the reaction is between the HOMO of the silyloxyfuran and the LUMO of the dienophile. nih.govresearchgate.net

A smaller energy gap (ΔE) between the diene's HOMO and the dienophile's LUMO leads to a stronger stabilizing interaction and a lower activation barrier, thus accelerating the reaction. pku.edu.cn FMO analysis helps to explain why electron-donating groups on the diene and electron-withdrawing groups on the dienophile enhance the reaction rate. The relative sizes of the orbital coefficients on the terminal atoms of the diene (HOMO) and dienophile (LUMO) are also used to predict the regioselectivity of the reaction, as the new bonds will preferentially form between the atoms with the largest and most favorably matched orbital lobes. vu.nl

Computational ModelApplication in Analyzing this compound ReactivityKey Insights Provided
Density Functional Theory (DFT) Calculation of transition state structures and energies for cycloaddition reactions.Determination of reaction mechanisms (concerted vs. stepwise), prediction of activation energy barriers, and rationalization of stereoselectivity (endo/exo).
Frontier Molecular Orbital (FMO) Theory Analysis of HOMO-LUMO interactions between the silyloxyfuran (diene) and a reaction partner (dienophile).Explanation of reactivity trends based on HOMO-LUMO energy gaps and prediction of regioselectivity based on orbital coefficients.
Activation Strain Model (ASM) Decomposition of the reaction's activation energy into reactant distortion (strain) and inter-reactant interaction energies.Understanding whether the activation barrier is controlled by the energy needed to deform the reactants or by the stabilizing interactions between them.

Strain Analysis and Distortion Interactions in Reaction Mechanisms

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, offers a deeper, more quantitative understanding of reaction barriers. rsc.orgnih.govox.ac.uk This model deconstructs the activation energy (ΔE‡) into two key components: the activation strain (ΔE‡_strain) and the interaction energy (ΔE‡_int). researchgate.net

ΔE‡ = ΔE‡_strain + ΔE‡_int

Activation Strain (ΔE‡_strain) : This term represents the energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. It is always a positive (destabilizing) value. nih.gov

Interaction Energy (ΔE‡_int) : This term represents the actual interaction (steric, electrostatic, and orbital) between the distorted reactants in the transition state. It is typically a negative (stabilizing) value. nih.gov

Furthermore, ASM can elucidate the origins of selectivity. For example, in comparing the transition states leading to endo and exo products, the model can determine whether the preference for one isomer is due to lower strain (i.e., less distortion required) or more favorable interaction energy (e.g., stronger secondary orbital interactions). researchgate.net Studies on related systems show that the selectivity in Diels-Alder reactions is often driven by differences in the interaction energies between competing pathways. researchgate.net

Emerging Research Frontiers and Future Prospects for 2 T Butyldimethylsilyloxyfuran Chemistry

Development of Novel Catalytic Systems for Furan-Mediated Reactions

The transformation of furans, including silyloxyfurans, has traditionally relied on thermal conditions, which can limit substrate scope and selectivity. The modern era of furan (B31954) chemistry is characterized by the development of sophisticated catalytic systems that enable reactions under milder conditions with greater control. Transition metal catalysis has been particularly transformative. For instance, rhodium(I) and gold(I) complexes have been successfully employed to catalyze formal [4+2] and [4+4] cycloadditions of furan-fused compounds. nih.gov In these systems, the catalyst facilitates a C-C bond activation to generate a reactive metallacycle intermediate, which then undergoes cycloaddition. nih.gov This strategy circumvents the high temperatures typically required for such transformations.

Beyond homogeneous catalysis, heterogeneous catalysts are also gaining traction. Zeolites, such as ZSM-5, have been shown to catalyze the Diels-Alder reaction between furan derivatives and olefins like ethylene (B1197577) to produce valuable aromatic compounds. researchgate.net The acidic sites and shape-selective nature of the zeolite channels play a crucial role in facilitating the cycloaddition and subsequent dehydration steps. researchgate.net These catalytic advancements are pivotal for creating more energy-efficient and atom-economical processes involving furan building blocks.

Catalyst SystemReaction TypeSubstratesKey Advantages
Rh(I) / Chiral Ligand [4+2] CycloadditionFuran-fused cyclobutanones, IminesHigh enantioselectivity, mild conditions. nih.gov
IPrAuNTf₂ [4+4] CycloadditionFuran-fused cyclobutanones, AnthranilsHigh diastereoselectivity, access to eight-membered rings. nih.gov
ZSM-5 Zeolite Diels-Alder / Dehydration2,5-Dimethylfuran, EthyleneHeterogeneous, continuous flow potential, forms p-xylene. researchgate.net
Copper(II)-bis(oxazoline) Hetero-Diels-AlderDanishefsky's diene, AldehydesCatalytic, enantioselective formation of dihydropyranones. nih.gov

Exploration of New Dienophile and Aza-Dienophile Partners

To broaden the synthetic utility of 2-t-butyldimethylsilyloxyfuran, researchers are actively exploring an expanded range of reaction partners. While simple alkenes and acetylenes are traditional dienophiles, contemporary studies focus on more complex and heteroatom-containing variants to rapidly build molecular complexity. Benzynes, generated in situ, have been shown to react with 2,5-bis(tert-butyldimethylsilyloxy)furan, providing a route to substituted para-benzoquinones. researchgate.net

The development of aza-Diels-Alder reactions has opened pathways to important nitrogen-containing heterocycles. N-Aryl ketenimines have been established as highly reactive aza-dienophiles that undergo intermolecular cycloadditions with 2,5-bis(silyloxy)furans. researchgate.net These reactions proceed with high levels of selectivity and, after a spontaneous C-O cleavage, yield oxygenated pyridone derivatives in a convergent manner. researchgate.net Similarly, imines and anthranils have been used as effective dienophiles in transition-metal-catalyzed cycloadditions with furan-fused systems, leading to the synthesis of unique furan-fused lactams. nih.gov

Dienophile / Aza-DienophileFuran PartnerProduct ClassSignificance
Benzynes 2,5-Bis(silyloxy)furanpara-BenzoquinonesAccess to quinone core structures. researchgate.net
N-Aryl Ketenimines 2,5-Bis(silyloxy)furansOxygenated PyridonesRedox-neutral synthesis of nitrogen heterocycles. researchgate.net
Imines Furan-fused cyclobutanonesFuran-fused LactamsConstruction of poly-substituted nitrogen heterocycles. nih.gov
Anthranils Furan-fused cyclobutanonesFuran-fused LactamsModular and atom-economic carboacylation. nih.gov

Expansion into Asymmetric Synthesis Methodologies

A primary goal in modern organic chemistry is the control of stereochemistry. The expansion of furan chemistry into asymmetric synthesis allows for the creation of chiral molecules with high enantiomeric purity, which is critical for the development of new therapeutics. The key to this expansion lies in the use of chiral catalysts that can influence the stereochemical outcome of a reaction.

A significant breakthrough has been the development of a highly enantioselective Rh(I)-catalyzed [4+2]-cycloaddition between furan-fused cyclobutanones and imines. nih.gov By employing a chiral phosphine (B1218219) ligand, this method delivers furan-fused six-membered lactams in good yields with excellent enantioselectivity, often between 90-99% enantiomeric excess (ee). nih.gov Similarly, chiral copper(II)-bis(oxazoline) complexes have proven effective in catalyzing asymmetric hetero-Diels-Alder reactions. nih.gov These systems can activate aldehydes to react with dienes, including silyloxy-functionalized dienes, to produce chiral dihydropyranones with high enantioselectivity. nih.gov Such methodologies are crucial for synthesizing enantiopure intermediates for natural product synthesis and drug discovery. nih.gov

Bio-inspired Synthetic Approaches Leveraging Furan Reactivity

Nature provides a rich blueprint for chemical synthesis, and researchers are increasingly turning to bio-inspired approaches that leverage the inherent reactivity of building blocks found in biological systems. The furan core is a component of numerous marine natural products, and its reactivity is central to proposed biosynthetic pathways. thieme-connect.demdpi.com For example, the synthesis of polycyclic furanocembrane derivatives, a class of structurally complex marine natural products, is thought to involve cycloaddition reactions of furan-containing precursors. thieme-connect.de

Synthetic chemists are mimicking these proposed pathways in the lab. This biomimetic approach uses the furan moiety as a strategic starting point for complex cyclizations. thieme-connect.de The discovery of enzymes such as Diels-Alderases, which catalyze [4+2] cycloadditions in nature, provides further inspiration. nih.gov There is evidence of enzymes that can even catalyze competing [2+2] and [4+2] cycloadditions, showcasing nature's ability to control complex pericyclic reactions. nih.gov By studying and emulating these natural strategies, chemists can devise novel and efficient routes to complex molecules, using the reactivity of substituted furans like this compound to construct intricate molecular frameworks inspired by nature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2--t-Butyldimethylsilyloxyfuran, and how can reaction efficiency be quantified?

  • Methodology : The compound is typically synthesized via silylation of hydroxypyrans using t-butyldimethylsilyl chloride (TBDMSCl) in anhydrous conditions with a base like imidazole. Reaction efficiency is quantified using techniques such as nuclear magnetic resonance (NMR) yield calculations or gas chromatography–mass spectrometry (GC-MS) to monitor conversion rates. Ensure detailed documentation of solvent purity, temperature control (±1°C), and stoichiometric ratios to enhance reproducibility .
  • Characterization : Confirm identity via 1^1H and 13^13C NMR, comparing chemical shifts with reference databases (e.g., NIST Chemistry WebBook ). Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Q. What are the best practices for storing 2--t-Butyldimethylsilyloxyfuran to ensure stability during experiments?

  • Storage : Store under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent hydrolysis of the silyl ether group. Conduct periodic stability tests using thin-layer chromatography (TLC) to detect degradation products (e.g., free hydroxyl groups). Avoid exposure to moisture or acidic/basic environments during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) reported for 2--t-Butyldimethylsilyloxyfuran across studies?

  • Contradiction Analysis : Discrepancies may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆), temperature, or impurities. Replicate experiments under identical conditions and cross-validate using multiple techniques (e.g., IR spectroscopy, X-ray crystallography). Consult standardized databases (NIST ) to identify outliers. For unresolved cases, perform density functional theory (DFT) calculations to predict NMR shifts and compare with empirical data .

Q. What experimental strategies optimize regioselectivity in silylation reactions involving 2--t-Butyldimethylsilyloxyfuran derivatives?

  • Design : Use steric/electronic tuning of substrates and catalysts. For example, bulky bases (e.g., 2,6-lutidine) enhance regioselectivity by deprotonating specific hydroxyl groups. Monitor reaction progress via in situ Fourier-transform infrared (FTIR) spectroscopy to detect intermediate formation. Statistical tools (e.g., Design of Experiments, DoE) can identify critical variables (temperature, solvent polarity) affecting selectivity .

Q. How should researchers design toxicological evaluations for 2--t-Butyldimethylsilyloxyfuran given structural similarities to furan derivatives with unresolved safety concerns?

  • Safety Protocol : Prioritize in vitro assays (Ames test, micronucleus assay) to assess genotoxicity. Investigate metabolic pathways using liver microsomes to detect reactive intermediates (e.g., epoxides). Structural analogs like 2-butylfuran require studies on substituent effects (position/nature of silyl groups) on macromolecule binding . If toxicity is observed, modify the silyl protecting group (e.g., switch to triisopropylsilyl) and retest.

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing variability in synthetic yields of 2--t-Butyldimethylsilyloxyfuran?

  • Analysis : Apply multivariate analysis (ANOVA) to isolate factors (catalyst loading, reaction time) contributing to yield variability. Use Grubbs’ test to identify outliers in replicate experiments. Report confidence intervals (95%) and standard deviations in publications to enhance transparency .

Q. How can researchers validate the purity of 2--t-Butyldimethylsilyloxyfuran when commercial standards are unavailable?

  • Validation : Synthesize an internal standard via isotopic labeling (e.g., deuterated analog) and use GC-MS with selected ion monitoring (SIM). Cross-check purity via elemental analysis (C, H, N) with ≤0.4% deviation from theoretical values. Collaborate with independent labs for inter-laboratory validation .

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